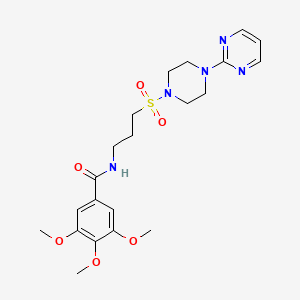

3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

This compound features a trimethoxy-substituted benzamide core linked via a sulfonylpropyl chain to a 4-(pyrimidin-2-yl)piperazine moiety. The pyrimidinyl-piperazine subunit may confer selectivity for receptors such as serotonin or dopamine transporters, based on structural analogs . While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with anticonvulsant and neurotransmitter-targeting agents described in related studies .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O6S/c1-30-17-14-16(15-18(31-2)19(17)32-3)20(27)22-8-5-13-33(28,29)26-11-9-25(10-12-26)21-23-6-4-7-24-21/h4,6-7,14-15H,5,8-13H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCSAZUHAXPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.

Mode of Action

Tmp-bearing compounds have been known to interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations. For instance, TMP groups play a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential to affect multiple biochemical pathways.

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects. They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents.

Biological Activity

The compound 3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a complex structure that includes a trimethoxyphenyl group, a pyrimidine moiety, and a piperazine sulfonamide linkage. Its chemical formula is . The presence of the trimethoxy group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Benzamide Core | Central aromatic structure |

| Trimethoxy Substituents | Enhances solubility and activity |

| Pyrimidine Ring | Provides specificity in binding |

| Piperazine Linkage | Increases interaction with targets |

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds featuring similar structural motifs. For instance, compounds derived from 3,4,5-trimethoxyphenyl thiazole have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, one study reported that a related compound exhibited a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer line HOP-92 at a concentration of 10 μM .

Case Study: NCI-60 Cell Line Screening

In a screening involving the NCI-60 human tumor cell lines, several derivatives showed promising cytostatic effects:

- Compound 4b : GI value of 86.28%

- Compound 4a : GI value of 40.87% against HCT-116 colorectal carcinoma

- Compound 4h : GI value of 46.14% against SK-BR-3 breast cancer cells

These results suggest that modifications to the piperazine and pyrimidine components can significantly influence anticancer efficacy.

Antitubercular Activity

Additionally, compounds with similar piperazine-pyrimidine structures have been evaluated for their anti-tubercular activity. A study focused on substituted benzamide derivatives found several compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . The most active compounds demonstrated low cytotoxicity towards HEK-293 cells, indicating their potential therapeutic utility without significant adverse effects.

Table 2: Anticancer and Antitubercular Activities

| Compound | Activity Type | Target Cell Line/Pathogen | IC50/ GI Value |

|---|---|---|---|

| 4b | Anticancer | HOP-92 (Lung Cancer) | GI = 86.28% at 10 μM |

| 4a | Anticancer | HCT-116 (Colorectal Cancer) | GI = 40.87% at 10 μM |

| 4h | Anticancer | SK-BR-3 (Breast Cancer) | GI = 46.14% at 10 μM |

| Various | Antitubercular | Mycobacterium tuberculosis | IC50 = 1.35 - 2.18 μM |

The proposed mechanism of action for compounds like This compound involves targeting specific kinases involved in cell proliferation and survival pathways. The piperazine moiety enhances binding affinity to these targets due to its ability to form hydrogen bonds and hydrophobic interactions with receptor sites.

Research Findings on Binding Affinity

Computational studies have indicated that modifications in the piperazine and pyrimidine rings can enhance binding affinity to kinase receptors significantly . This suggests that further optimization of the compound's structure could lead to improved therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Linker and Substituent Variations: The sulfonylpropyl linker in the target compound may enhance solubility and receptor access compared to the pyridinyl linker in ’s analog . The pyrimidinyl-piperazine group (vs.

Pharmacophore Influence: The trimethoxy benzamide motif is conserved across all analogs, suggesting a role in hydrophobic binding to targets such as tubulin or serotonin receptors . Norbornene-based analogs () replace benzamide with a rigid bicyclic scaffold, favoring 5-HT₁A/7 receptor selectivity due to steric constraints .

Anticonvulsant Potential: Piperazinylalkyl derivatives in –5 show efficacy in MES/scMet tests, implying that the target compound’s piperazine-sulfonyl chain may similarly modulate sodium channels or GABAergic pathways .

Research Findings and Hypotheses

- Metabolic Stability: The sulfonyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-sulfonated analogs, as seen in related aryl sulfonamides .

- Receptor Selectivity : Pyrimidinyl-piperazine derivatives often exhibit dual activity (e.g., serotonin/dopamine modulation), whereas methyl-piperazines are more common in anticonvulsant agents .

- Structural-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF (tetrahydrofuran) with triethylamine (Et₃N) as a base. For example, analogous benzamide derivatives were synthesized by reacting 3,4,5-trimethoxybenzoic acid derivatives with sulfonamide intermediates under controlled conditions (e.g., 12-hour stirring at room temperature). Purification via silica gel chromatography is critical, with yields ranging from 6% to 39% depending on substituent complexity .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify functional groups (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons in pyrimidinyl/piperazinyl regions) and LCMS to confirm molecular weight (e.g., m/z = ~510–590 [M+H]+). Purity (>95%) should be validated via HPLC with retention time consistency across trials .

Q. What solvent systems and coupling agents are optimal for introducing the sulfonylpiperazine moiety?

- Methodological Answer : THF or DMF (dimethylformamide) are preferred for sulfonamide bond formation. Coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU enhance reactivity. For example, sulfonylation of piperazine intermediates with propanesulfonyl chloride in THF at 0°C–RT achieves >80% conversion in controlled trials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

- Methodological Answer : Systematically modify the 3,4,5-trimethoxybenzamide core and sulfonylpiperazine linker . For instance:

- Replace methoxy groups with halogens or bulky substituents to assess steric effects.

- Vary pyrimidinyl-piperazine substituents (e.g., 2-pyrimidinyl vs. 4-pyridinyl) to evaluate π-π stacking or hydrogen bonding.

Use docking simulations (e.g., against dopamine D3 receptors) and validate with radioligand binding assays. Prior analogs showed IC₅₀ shifts of 10–100 nM with minor structural changes .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues. For example, trifluoromethyl groups enhance lipophilicity but may reduce solubility .

- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability.

- Dose-Response Refinement : Re-evaluate dosing intervals in animal models to align with compound half-life .

Q. How can researchers address low yields in large-scale synthesis of the sulfonylpiperazine intermediate?

- Methodological Answer :

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperazine).

- Employ flow chemistry for controlled exothermic reactions (prevents byproduct formation).

- Use Boc-protection on piperazine nitrogen to direct regioselectivity, as seen in analogs achieving >70% yield .

Key Methodological Notes

- Contradiction Analysis : Discrepancies in bioactivity may arise from metabolite interference (e.g., demethylation of methoxy groups). Use HRMS (high-resolution mass spectrometry) to track metabolic pathways .

- Advanced Purification : For polar byproducts, employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.